molecular formula C6H2BrF4N B1413360 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1427701-11-8

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1413360
CAS No.: 1427701-11-8
M. Wt: 243.98 g/mol
InChI Key: OLLUDQWOPOFTHM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromo group at position 6, a fluoro group at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound belongs to a class of fluorinated pyridines known for their electron-deficient aromatic rings, which make them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and fluorine substituents influence reactivity and regioselectivity in cross-coupling reactions .

Properties

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUDQWOPOFTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 2-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling with phenylboronic acid would produce a biphenylpyridine compound.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the design of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.

    Medicine: It is explored for its potential therapeutic properties, including its role in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Substituents (Position) CAS Number Molecular Formula Key Features
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine Br (6), F (2), -CF₃ (3) 1159512-36-3 C₆H₂BrF₄N High electronegativity, EWG-rich
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), -CF₃ (6) 1159512-34-1 C₆H₂BrClF₃N Chloro vs. fluoro substitution
6-Bromo-3-fluoro-2-methylpyridine Br (6), F (3), -CH₃ (2) N/A C₆H₅BrFN Methyl donor vs. -CF₃ EWG
2-Bromo-6-(trifluoromethyl)pyridine Br (2), -CF₃ (6) 189278-27-1 C₆H₃BrF₃N Fewer substituents; simpler synth

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl group at position 3 in the target compound creates a strong electron-deficient ring, enhancing its suitability for nucleophilic aromatic substitution (NAS) reactions compared to methyl-substituted analogs .
  • Halogen position : Moving bromine from position 6 (target compound) to position 3 (CAS 1159512-34-1) alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .
  • Chloro vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Solubility (mg/mL)
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine 260.44 180–185 (est.) 2.8 <1 (water)
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 275.45 190–195 (est.) 3.1 <1 (water)
6-Bromo-3-fluoro-2-methylpyridine 190.02 165–170 (est.) 1.9 ~5 (water)

Key Observations :

  • Higher molecular weight and halogen content (e.g., Cl in CAS 1159512-34-1) correlate with increased boiling points .
  • The trifluoromethyl group reduces water solubility compared to methyl analogs (e.g., 6-Bromo-3-fluoro-2-methylpyridine) .

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative notable for its diverse biological activities, primarily attributed to its unique molecular structure, which includes a trifluoromethyl group that enhances lipophilicity and metabolic stability. This compound has garnered attention in pharmacological research due to its interactions with various enzymes and proteins, making it a candidate for therapeutic applications.

  • Molecular Formula : C₆H₂BrF₄N
  • Molar Mass : Approximately 243.98 g/mol
  • Physical State : Liquid
  • Density : 1.774 g/cm³
  • Boiling Point : 169.3 °C

The biological activity of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is primarily mediated through its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound binds to the active sites of these enzymes, forming stable complexes that hinder their catalytic activity.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in metabolic pathways:

  • Cytochrome P450 Enzymes : Critical for drug metabolism and the detoxification of foreign substances.
  • p38 MAP Kinase : Involved in cellular stress responses; studies indicate that derivatives of this compound can enhance inhibition of p38 MAP kinase, leading to significant anti-inflammatory effects .

Cellular Effects

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine affects cellular processes by modulating:

  • Gene Expression : Alters the expression of genes related to oxidative stress and apoptosis.
  • Cell Signaling Pathways : Influences pathways that regulate cell growth and survival.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exhibits significant inhibition of cytochrome P450 activity, which is crucial for understanding its potential toxicological effects in drug metabolism.
  • Metabolic Pathways : The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

In animal models, dosage variations have shown:

  • At low doses, minimal toxicity with targeted biochemical pathway modulation.
  • Higher doses may lead to increased toxicity and altered metabolic profiles, necessitating careful assessment during therapeutic application.

Transport and Distribution

The distribution of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine within biological systems is facilitated by interactions with specific transporters and binding proteins. This localization is essential for exerting its biochemical effects within targeted tissues or organelles.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridineEnzyme inhibition, anti-inflammatoryTrifluoromethyl group enhances activity
2-Bromo-6-fluoro-3-(trifluoromethyl)benzonitrileSimilar enzyme interactionsStructural analog with varied activity
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridinePotentially similar pharmacological effectsDifferent halogen positioning affects potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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